2,6-Diethylphenol
Overview
Description
2,6-Diethylphenol is an organic compound with the molecular formula C10H14O. It is a derivative of phenol, where two ethyl groups are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its applications in various chemical processes and industries due to its unique structural properties.
Mechanism of Action
Target of Action
It is known that phenolic compounds often interact with proteins and enzymes, altering their structure and function .
Mode of Action
It is known that phenolic compounds can interact with cellular targets through hydrogen bonding, hydrophobic effects, and covalent binding . These interactions can lead to changes in the structure and function of the target molecules.
Biochemical Pathways
A study on a similar compound, 2,6-dimethylphenol, showed that it is metabolized by the monooxygenase mpdab, which hydroxylates the compound at the para-position . This reaction is part of the initial step of 2,6-Dimethylphenol biodegradation .
Pharmacokinetics
Phenolic compounds are generally well-absorbed due to their lipophilic nature, and they can be metabolized by various enzymes, including cytochrome p450 enzymes .
Result of Action
Phenolic compounds can cause various effects, including oxidative stress, dna damage, and cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Diethylphenol. For example, the compound’s degradation can be influenced by microbial activity, which can be affected by factors such as temperature, pH, and the presence of other substances . Furthermore, this compound has been listed as a priority pollutant by the US Environmental Protection Agency due to its toxicity, carcinogenicity, and high solubility in water .
Biochemical Analysis
Biochemical Properties
It is known that 2,6-Diethylphenol can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that this compound can have an impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other effects .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Diethylphenol can be synthesized through the alkylation of phenol using ethylene in the presence of a catalyst. The reaction typically occurs under high temperature and pressure conditions. The process involves the following steps:
Alkylation Reaction: Phenol reacts with ethylene in the presence of an acid catalyst such as aluminum chloride or zeolites.
Reaction Conditions: The reaction is carried out at elevated temperatures (around 200-300°C) and pressures (10-20 atm) to ensure the efficient formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar alkylation process but on a larger scale. The use of continuous flow reactors and optimized catalysts helps in achieving higher yields and purity of the product. The reaction mixture is then subjected to distillation to separate and purify this compound from other by-products.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted phenols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized phenolic compounds.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated or nitrated phenols.
Scientific Research Applications
2,6-Diethylphenol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of resins, plastics, and other industrial chemicals.
Comparison with Similar Compounds
2,6-Dimethylphenol: Similar in structure but with methyl groups instead of ethyl groups.
2,4-Diethylphenol: Another isomer with ethyl groups at different positions.
2,5-Diethylphenol: Similar structure with ethyl groups at the 2 and 5 positions.
Uniqueness: 2,6-Diethylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethyl groups at the 2 and 6 positions make it more hydrophobic compared to its methyl-substituted counterparts, influencing its reactivity and applications in various fields.
Properties
IUPAC Name |
2,6-diethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METWAQRCMRWDAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25498-20-8 | |
Record name | Phenol, 2,6-diethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25498-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5061401 | |
Record name | Phenol, 2,6-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006-59-3 | |
Record name | 2,6-Diethylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Diethylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2,6-diethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 2,6-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-diethylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.495 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DIETHYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FXC69FTD6U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural features make 2,6-diethylphenol a promising intravenous anesthetic agent?
A1: Research suggests that both the lipophilic nature and the steric hindrance provided by the ortho substituents on the phenol ring contribute to the potency and kinetics of 2,6-dialkylphenols as anesthetic agents []. Specifically, 2,6-diisopropylphenol (ICI 35 868) emerged as a promising candidate for further development due to its high potency and was later found to be effective in humans []. This highlights the importance of the specific alkyl groups at the 2 and 6 positions on the phenol ring for anesthetic activity.
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